Dexverapamil Hydrochloride

概要

説明

Dexverapamil Hydrochloride is a hydrochloride salt resulting from the reaction of equimolar amounts of dexverapamil and hydrogen chloride. It is a calcium channel blocker and a competitive inhibitor of the multidrug resistance efflux pump P-glycoprotein (MDR-1, EC 3.6.3.44). This compound exhibits lower calcium antagonistic activity and toxicity than racemic verapamil hydrochloride .

準備方法

The preparation of Dexverapamil Hydrochloride involves the synthesis of dexverapamil followed by its reaction with hydrogen chloride to form the hydrochloride salt. The synthetic route typically involves the following steps:

Synthesis of Dexverapamil: Dexverapamil is synthesized through a series of chemical reactions involving the condensation of 3,4-dimethoxybenzaldehyde with 2-(3,4-dimethoxyphenyl)ethylamine, followed by further modifications to introduce the nitrile and isopropyl groups.

Formation of Hydrochloride Salt: The synthesized dexverapamil is then reacted with hydrogen chloride to form this compound.

化学反応の分析

Dexverapamil Hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

Substitution: Substitution reactions can occur at the aromatic rings, where electrophilic or nucleophilic substitution can introduce different functional groups.

科学的研究の応用

Multidrug Resistance in Lymphomas

A controlled trial investigated the efficacy of dexverapamil in patients with lymphomas that were refractory to standard chemotherapy regimens (EPOCH). The study involved 154 patients, with notable findings:

- Patient Demographics : Median age was 44 years; 67% had stage IV disease.

- Treatment Protocol : Patients initially received EPOCH alone; those with stable or progressive disease crossed over to receive dexverapamil.

- Response Rates : Among non-Hodgkin lymphoma (NHL) patients, there were three complete responses (CRs) and two partial responses (PRs), indicating a response rate of approximately 12% when combined with EPOCH .

This study highlights the potential of dexverapamil to overcome drug resistance in heavily pretreated lymphoma patients, suggesting that earlier intervention may yield better outcomes.

Enhancement of Chemotherapy Efficacy

Dexverapamil has been shown to improve the response rates to various chemotherapeutic agents by reducing the resistance conferred by Pgp. For instance, it has been noted that dexverapamil could enhance the effectiveness of doxorubicin and etoposide in resistant cancer cell lines .

Stability and Compatibility

Research indicates that this compound exhibits significant thermal stability and compatibility with various excipients used in pharmaceutical formulations. A study reported a shelf-life of 56.7 years for the drug itself and 6.8 years for its formulations at 25 °C, demonstrating its robustness as a pharmaceutical agent .

Pharmacokinetics

Dexverapamil's pharmacokinetic profile is characterized by rapid absorption and extensive first-pass metabolism, similar to its parent compound, verapamil. This profile affects its bioavailability and therapeutic effectiveness .

Case Study: Refractory Lymphoma Treatment

In a clinical setting, dexverapamil was administered alongside standard chemotherapy to patients with refractory lymphomas. The results indicated that patients with higher baseline levels of mdr-1 expression had a more significant response to treatment when dexverapamil was included, supporting the hypothesis that Pgp inhibition can effectively reverse drug resistance .

Research on Combination Therapies

Studies have explored the use of dexverapamil in combination with other chemotherapeutic agents beyond those used in lymphomas. For example, it has been tested alongside paclitaxel and vincristine, showing promise in enhancing the overall response rates in resistant cancer types .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Oncology | Inhibition of P-glycoprotein to reduce drug resistance | Enhanced efficacy in refractory lymphomas |

| Chemotherapy Enhancement | Improves response rates to various chemotherapeutics | Significant responses observed in MDR cancer cell lines |

| Stability | High thermal stability and compatibility with excipients | Shelf-life: 56.7 years for drug; 6.8 years for formulation |

| Pharmacokinetics | Rapid absorption with extensive first-pass metabolism | Affects bioavailability similar to verapamil |

作用機序

Dexverapamil Hydrochloride exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in the cell membrane. This inhibition prevents the contraction of vascular smooth muscle, leading to the relaxation and dilation of blood vessels, which lowers blood pressure. Additionally, this compound competitively inhibits the P-glycoprotein efflux pump, increasing the effectiveness of various antineoplastic drugs by preventing their efflux from cancer cells .

類似化合物との比較

Dexverapamil Hydrochloride is compared with other calcium channel blockers such as:

Verapamil Hydrochloride: this compound exhibits lower calcium antagonistic activity and toxicity compared to racemic verapamil hydrochloride.

Diltiazem: Both compounds are non-dihydropyridine calcium channel blockers, but this compound has a different chemical structure and pharmacological profile.

Nifedipine: Unlike this compound, nifedipine is a dihydropyridine calcium channel blocker and has a different mechanism of action and therapeutic applications

This compound’s unique properties, such as its lower toxicity and specific inhibition of the P-glycoprotein efflux pump, make it a valuable compound in scientific research and pharmaceutical development.

生物活性

Dexverapamil hydrochloride, the R-enantiomer of verapamil, is a calcium channel blocker primarily recognized for its role in modulating calcium influx in cardiac and smooth muscle cells. This compound has garnered attention not only for its cardiovascular effects but also for its potential in overcoming multidrug resistance in cancer therapy. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Dexverapamil functions primarily as an L-type calcium channel blocker , which inhibits the influx of calcium ions through voltage-gated calcium channels. This action leads to several physiological effects:

- Vasodilation : By blocking calcium entry into vascular smooth muscle cells, Dexverapamil induces relaxation and dilation of blood vessels, thereby reducing blood pressure.

- Anti-arrhythmic Effects : It stabilizes cardiac myocyte membranes, decreasing heart rate and preventing arrhythmias.

- Modulation of Multidrug Resistance : Dexverapamil competitively inhibits P-glycoprotein (MDR-1), a key efflux pump associated with drug resistance in cancer cells .

Pharmacological Profile

The pharmacological profile of Dexverapamil includes several notable characteristics:

- Lower Toxicity : Compared to racemic verapamil, Dexverapamil exhibits reduced toxicity and calcium antagonistic activity, making it a safer alternative in certain clinical scenarios .

- Autophagy Induction : Research indicates that Dexverapamil may induce autophagy, a cellular process that can protect against stress and promote cell survival under adverse conditions .

1. Cardiovascular Applications

A study demonstrated that Dexverapamil effectively reduced heart rate and myocardial contractility in patients with supraventricular tachycardia. The drug's ability to modulate calcium influx was pivotal in managing these conditions without significant adverse effects .

2. Cancer Therapy

Dexverapamil has shown promise in reversing drug resistance in various cancers. In vitro studies indicated that when combined with chemotherapeutic agents like doxorubicin, Dexverapamil enhanced the efficacy of these drugs by inhibiting P-glycoprotein-mediated efflux. This combination therapy resulted in increased intracellular concentrations of the chemotherapeutics, leading to improved cytotoxicity against resistant cancer cell lines .

3. Autophagy and Cellular Metabolism

In cellular models, Dexverapamil was found to induce autophagy through modulation of metabolic pathways. This effect was linked to enhanced survival rates of cardiomyocytes under stress conditions, suggesting potential applications in cardiac protective therapies .

Comparative Data Table

The following table summarizes key attributes and findings related to this compound compared to racemic verapamil.

| Attribute | This compound | Racemic Verapamil |

|---|---|---|

| Calcium Channel Blocking | Moderate | Strong |

| P-glycoprotein Inhibition | Yes | Yes |

| Toxicity | Lower | Higher |

| Autophagy Induction | Yes | Limited |

| Primary Use | Anti-arrhythmic, Cancer | Anti-hypertensive |

特性

CAS番号 |

38176-02-2 |

|---|---|

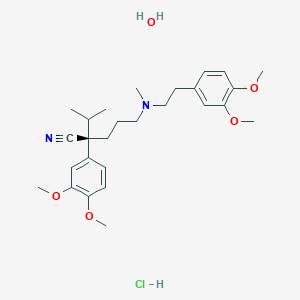

分子式 |

C27H41ClN2O5 |

分子量 |

509.1 g/mol |

IUPAC名 |

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrate;hydrochloride |

InChI |

InChI=1S/C27H38N2O4.ClH.H2O/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H;1H2/t27-;;/m1../s1 |

InChIキー |

ICKXRKHJKXMFLR-KFSCGDPASA-N |

SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

異性体SMILES |

CC(C)[C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.O.Cl |

正規SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.O.Cl |

Key on ui other cas no. |

38176-02-2 |

同義語 |

(αR)-α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile Hydrochloride; (R)-Verapamil Hydrochloride; Dexverapamil Hydrochloride; LU 33925; NSC 632821; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that Dexverapamil Hydrochloride exhibits unusual solubility behavior. Can you elaborate on this and its potential implications?

A1: this compound, the enantiomer of the calcium channel blocker Verapamil, demonstrates a higher solubility in aqueous solutions below pH 7.0 than predicted by its intrinsic solubility. This phenomenon is attributed to the self-association of its cationic form. [] The study suggests that the self-association leads to the formation of dimers, which exhibit increased solubility compared to the monomeric form. This finding is supported by the compound's surface activity and its ability to increase the solubility of naphthalene and anthracene in aqueous solutions. [] The formation of dimers could have implications for the drug's pharmacokinetic properties, potentially affecting its absorption, distribution, and overall bioavailability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。